(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol

Catalog No.
S13889950
CAS No.
M.F
C11H14ClNO2
M. Wt
227.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3...

Product Name

(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol

IUPAC Name

(3S,4R)-4-[(4-chlorophenyl)methylamino]oxolan-3-ol

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C11H14ClNO2/c12-9-3-1-8(2-4-9)5-13-10-6-15-7-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1

InChI Key

TVMWDSIIXYIFDN-GHMZBOCLSA-N

Canonical SMILES

C1C(C(CO1)O)NCC2=CC=C(C=C2)Cl

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=CC=C(C=C2)Cl

The compound (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative characterized by a tetrahydrofuran ring with a hydroxyl group and an amino group attached to it. The presence of the 4-chlorobenzyl moiety adds significant steric and electronic properties, influencing its reactivity and biological interactions. This compound may exhibit unique structural features that contribute to its potential applications in medicinal chemistry and other fields.

The chemical reactivity of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol primarily involves nucleophilic substitutions and potential oxidation reactions due to the presence of the hydroxyl and amino groups. These functional groups can participate in various reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, which may further react with other nucleophiles or electrophiles.
  • Formation of Amides: The amino group can react with carboxylic acids to form amides, which are often more stable and have distinct biological activities.

These reactions are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.

The biological activity of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is predicted based on its structural characteristics. Compounds with similar structures often exhibit a range of pharmacological activities, including:

  • Antimicrobial Properties: Many tetrahydrofuran derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: Some derivatives have been linked to neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Utilizing computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can help identify specific biological activities associated with this compound based on its structure .

The synthesis of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds to construct the tetrahydrofuran ring.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure the formation of the desired stereochemistry at the 3 and 4 positions.
  • Functional Group Transformations: Starting from a simple tetrahydrofuran derivative followed by selective modifications to introduce the amino and chlorobenzyl groups.

These methods highlight the importance of chirality in synthesizing biologically active compounds.

The applications of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol are diverse and include:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery due to its predicted biological activities.
  • Chemical Probes: Can serve as tools for studying biological pathways or mechanisms due to its ability to interact with specific targets.
  • Material Science: Investigated for use in developing new materials with unique properties based on its chemical structure.

Interaction studies are crucial for understanding how (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol interacts with biological macromolecules. Key areas include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Analysis: Investigating how the compound exerts its effects at the molecular level, including enzyme inhibition or receptor modulation.
  • Toxicological Assessments: Understanding potential side effects or toxicities associated with its use.

These studies provide insight into both safety and efficacy profiles necessary for therapeutic applications.

Several compounds share structural similarities with (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol, which can be compared based on their unique characteristics:

Compound NameStructureBiological ActivityUnique Features
2-Methyl-6-phenyethynylpyridineStructureAntagonist for mGluR5Contains ethynyl group
N-(4-Chlorobenzyl)-2-(methylthio)pyrimidin-5-aminesStructureAntimicrobialPyrimidine core
1-(4-chlorobenzyl)-1H-pyrazoleStructureAnti-inflammatoryPyrazole ring

These compounds exhibit varying degrees of biological activity and structural features that differentiate them from (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol, highlighting its uniqueness in terms of potential applications and interactions within biological systems.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

227.0713064 g/mol

Monoisotopic Mass

227.0713064 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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